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Compound of Interest

Compound Name:
4-(2-Aminoethoxy)-3-

methoxyphenol-d3

Cat. No.: B562941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(2-Aminoethoxy)-3-methoxyphenol-d3 is the deuterated analog of 4-(2-Aminoethoxy)-3-

methoxyphenol, a known metabolite of the cardiovascular drug Carvedilol. Its primary

application is as an internal standard in analytical chemistry, particularly in liquid

chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate

quantification of Carvedilol and its metabolites in biological matrices. The incorporation of

deuterium atoms provides a distinct mass difference, allowing for precise differentiation from

the non-labeled analyte while maintaining similar chemical and chromatographic properties.

This technical guide provides an in-depth overview of its synthesis, analytical applications, and

the relevant biological context of its parent compound, Carvedilol.

Physicochemical Properties
While specific experimental data for the deuterated compound is not widely published, the

properties can be inferred from its non-deuterated form and general chemical principles.
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Property Value

CAS Number 1189958-49-3

Molecular Formula C₉H₁₀D₃NO₃

Molecular Weight 186.22 g/mol

Appearance Off-white to pale yellow solid (predicted)

Solubility
Soluble in methanol, DMSO, and other organic

solvents (predicted)

Storage 2-8°C, protected from light

Synthesis
A plausible synthetic route for the parent compound, 4-(2-Aminoethoxy)-3-methoxyphenol, can

be adapted from established methods for similar phenolic compounds. The deuterated

component would typically be introduced via a deuterated starting material. A generalized

synthetic scheme is presented below.
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Plausible Synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol

3-Methoxyphenol
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4-Methoxy-2-nitrophenol

Alkylation

1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene

Amination

2-(4-Methoxy-2-nitrophenoxy)ethanamine

Reduction

4-(2-Aminoethoxy)-3-methoxyphenol

Click to download full resolution via product page

Caption: Plausible synthetic pathway for 4-(2-Aminoethoxy)-3-methoxyphenol.
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Experimental Protocol: Synthesis of 4-Amino-3-
methoxyphenol (A Related Precursor)
This protocol describes the synthesis of a related compound and illustrates the chemical

principles that could be applied.

Diazotization: Dissolve sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g)

in water (250 ml) and cool to 15°C. Add sodium nitrite (18.5 g) in water (100 ml) and

immediately pour the mixture onto a mixture of ice (300 ml) and hydrochloric acid (54 ml).

Stir at 0°C for 20 minutes.[1]

Coupling: Add the suspension to a cooled solution of 3-methoxyphenol (31 g) and sodium

hydroxide (55 g) in water (300 ml). Stir the resulting deep red solution for 1 hour.[1]

Reduction: Heat the solution to 70°C. Add sodium dithionite portionwise until the color is

discharged.[1]

Isolation: Upon cooling, crystals of 4-amino-3-methoxyphenol will form. Filter the crystals,

wash with water, and dry.[1]

Note: The synthesis of the title compound would require additional steps for the ethoxyamine

chain and deuteration, likely involving deuterated ethylene oxide or a related synthon.

Application as an Internal Standard in LC-MS/MS
The primary utility of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 is as an internal standard for

the quantification of Carvedilol and its metabolites in biological samples. The stable isotope-

labeled standard co-elutes with the analyte and experiences similar matrix effects during

ionization, allowing for accurate correction of signal variations.

Experimental Protocol: Quantification of Carvedilol and
Metabolites in Human Plasma
This protocol is a composite based on published methods for Carvedilol analysis.

4.1.1 Sample Preparation (Solid-Phase Extraction)
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To 100 µL of human plasma in a polypropylene tube, add the internal standard solution

(containing 4-(2-Aminoethoxy)-3-methoxyphenol-d3).

Vortex the samples for 30 seconds.

Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis

MCX).

Wash the cartridge with an appropriate solvent (e.g., 0.1% formic acid in water).

Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide in

methanol).

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2 LC-MS/MS Conditions

LC System: UPLC system (e.g., Waters ACQUITY)

Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) in

a gradient or isocratic elution.[1]

Flow Rate: 0.4 mL/min

Injection Volume: 10 µL

MS System: Triple quadrupole mass spectrometer (e.g., Sciex 4000 QTRAP®)

Ionization Mode: Positive Electrospray Ionization (ESI+)

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical for the internal standard): The exact m/z transitions would need

to be determined experimentally by infusing a standard solution of 4-(2-Aminoethoxy)-3-
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methoxyphenol-d3. A plausible transition would be based on the precursor ion [M+H]+ and a

characteristic product ion.
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LC-MS/MS Workflow for Carvedilol Metabolite Analysis
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Carvedilol Metabolic Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b562941#4-2-aminoethoxy-3-methoxyphenol-d3-cas-
number-1189958-49-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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